2-Butyl-4,5-dichloropyridazin-3(2H)-one
Description
Overview of the Pyridazinone Scaffold in Heterocyclic Chemistry Research
The pyridazinone scaffold, a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a ketone group, is a cornerstone in heterocyclic chemistry. This structural motif is of considerable interest due to its presence in a wide array of biologically active molecules. The arrangement of nitrogen and carbonyl functionalities within the ring system imparts a unique electronic and steric character, making it a versatile building block in medicinal chemistry and materials science.
Researchers have extensively explored the synthesis and functionalization of pyridazinone derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological activities. cbijournal.com The inherent reactivity of the pyridazinone core allows for a diverse range of chemical transformations, enabling the generation of large libraries of compounds for biological screening. The stability of the pyridazinone ring, coupled with its capacity for substitution, has solidified its status as a "privileged scaffold" in drug discovery.
Contextualization of 2-Butyl-4,5-dichloropyridazin-3(2H)-one within Pyridazinone Chemistry
Within the extensive family of pyridazinones, this compound is distinguished by its specific substitution pattern. The presence of a butyl group at the N-2 position and two chlorine atoms at the C-4 and C-5 positions significantly influences its physical and chemical properties. The butyl group, being a simple alkyl chain, can modulate the lipophilicity of the molecule, a critical factor in its potential biological applications.
The two chlorine atoms on the pyridazinone ring are the most notable features, rendering the molecule a highly valuable synthetic intermediate. These halogen atoms are susceptible to nucleophilic substitution, providing a gateway for the introduction of a wide variety of functional groups. This reactivity is a key aspect of its utility in the synthesis of more complex molecules. The general synthetic route to this and similar 2-alkyl-4,5-dichloropyridazin-3(2H)-ones often involves the condensation of mucochloric acid with an appropriate alkylhydrazine. sigmaaldrich.com
Below is a table summarizing the key properties of this compound and its close analogue, the tert-butyl derivative.
| Property | This compound | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one |
| Molecular Formula | C₈H₁₀Cl₂N₂O | C₈H₁₀Cl₂N₂O |
| Molecular Weight | 221.08 g/mol | 221.08 g/mol nih.gov |
| General Synthetic Precursors | Mucochloric acid, Butylhydrazine | Mucochloric acid, tert-Butylhydrazine (B1221602) sigmaaldrich.com |
| Key Reactive Sites | C-4 and C-5 positions (chlorine atoms) | C-4 and C-5 positions (chlorine atoms) |
Strategic Importance of the Compound in Advanced Synthetic and Mechanistic Investigations
The strategic importance of this compound in advanced synthetic chemistry lies primarily in its role as a versatile building block. sigmaaldrich.com The two chlorine atoms at the C-4 and C-5 positions are amenable to regioselective nucleophilic substitution, allowing for the stepwise introduction of different substituents. researchgate.net This controlled functionalization is crucial in the construction of complex molecular architectures.
In mechanistic investigations, 2-alkyl-4,5-dichloropyridazin-3(2H)-ones serve as model substrates for studying nucleophilic aromatic substitution (SNAr) reactions on electron-deficient heterocyclic systems. researchgate.net The electronic nature of the pyridazinone ring, further influenced by the two chlorine atoms, facilitates these reactions. Studies on the regioselectivity of nucleophilic attack at the C-4 versus the C-5 position provide valuable insights into the electronic and steric factors governing these transformations. The outcome of such reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. researchgate.net
The utility of this compound as a synthetic intermediate is highlighted in the preparation of various derivatives with potential applications in agrochemicals and pharmaceuticals. By replacing the chlorine atoms with other functional groups, chemists can fine-tune the biological activity of the resulting molecules. For instance, the displacement of the chlorine atoms with amines, alcohols, or thiols can lead to the generation of novel compounds with diverse pharmacological profiles. cbijournal.com
The following table outlines some of the key reactions and synthetic applications of the 2-alkyl-4,5-dichloropyridazin-3(2H)-one scaffold.
| Reaction Type | Reagents/Conditions | Product Type | Significance |
| Nucleophilic Substitution | Amines, Alcohols, Thiols | 4- and/or 5-substituted pyridazinones | Access to a wide range of functionalized derivatives cbijournal.com |
| Suzuki Coupling | Boronic acids, Palladium catalyst | 4- and/or 5-aryl/heteroaryl pyridazinones | Formation of C-C bonds to introduce complex aromatic systems |
| Sonogashira Coupling | Terminal alkynes, Palladium/Copper catalyst | 4- and/or 5-alkynyl pyridazinones | Introduction of carbon-carbon triple bonds |
Structure
3D Structure
Properties
CAS No. |
51659-49-5 |
|---|---|
Molecular Formula |
C8H10Cl2N2O |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-butyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O/c1-2-3-4-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
InChI Key |
USZRSBOXEHUPRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Butyl 4,5 Dichloropyridazin 3 2h One
Established Synthetic Routes
The most prominent and industrially relevant method for synthesizing 2-Butyl-4,5-dichloropyridazin-3(2H)-one is through the cyclization reaction of a hydrazine (B178648) derivative with a suitable dicarbonyl compound. This approach offers a direct and efficient pathway to the desired pyridazinone structure.
Cyclization Reactions Involving Hydrazine Derivatives and Dicarbonyl Precursors
A key strategy for the formation of the pyridazinone ring is the condensation reaction between a hydrazine, which provides the N-N bond, and a 1,4-dicarbonyl compound. This reaction is a cornerstone in the synthesis of a wide array of pyridazinone-based compounds.
The reaction between tert-butylhydrazine (B1221602) and mucochloric acid stands as a principal method for the industrial production of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one. google.comgoogle.com This process involves a dehydration-condensation reaction followed by cyclization to form the stable pyridazinone ring. google.com Conventional methods, however, have been shown to result in low yields of the target compound, alongside the formation of significant quantities of by-products. google.comgoogle.com
| Reactants | Solvent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| tert-Butylhydrazine + Mucochloric Acid | Benzene (B151609) with Acetic Acid | 84 | google.com |
| tert-Butylhydrazine Hydrochloride + Mucochloric Acid | Dichloromethane (B109758) with aq. NaOH | 75 | google.com |
| tert-Butylhydrazine Hydrochloride + Mucochloric Acid | Toluene (B28343) with Sodium Acetate (B1210297) | 81 | google.com |
| tert-Butylhydrazine + Mucochloric Acid | Acetic Acid and Acetic Anhydride | 10 | google.com |
The choice of solvent is a critical factor that significantly influences the yield and purity of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one. Research has demonstrated that conducting the cyclization reaction in aromatic hydrocarbons, such as benzene and toluene, or halogenated hydrocarbons like dichloromethane, leads to a high yield of the desired product in a single-stage process. google.comgoogle.com In contrast, the use of other solvent systems, such as a mixture of acetic acid and acetic anhydride, has been shown to be significantly less effective, resulting in a yield as low as 10%. google.comgoogle.com Similarly, employing solvents like ethanol (B145695) or ethyl acetate also leads to considerably lower yields. google.com This highlights the superior performance of aromatic and halogenated hydrocarbons in facilitating this specific cyclization. google.comgoogle.com
The acid-base conditions of the reaction medium play a pivotal role in the synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one. While refluxing a mixture of an alkylhydrazine and mucochloric acid in an aqueous solution of a mineral acid like hydrochloric or sulfuric acid can be effective for producing some pyridazinone derivatives, this method proves inefficient for the synthesis of the tert-butyl variant, leading to low yields. google.comgoogle.com
Conversely, the reaction can be effectively carried out in the presence of a base when starting with tert-butylhydrazine hydrochloride. In such cases, an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide is used to neutralize the hydrochloride, thereby liberating the free tert-butylhydrazine to react with mucochloric acid. google.comgoogle.com The use of a milder base, such as sodium acetate, in a suitable solvent like toluene has also been shown to produce high yields. google.com The addition of a catalytic amount of a carboxylic acid, such as acetic acid, to the reaction mixture in a solvent like benzene has been demonstrated to be particularly effective, achieving yields of up to 84%. google.com
| Hydrazine Source | Solvent | Additive/Base | Yield (%) | Reference |
|---|---|---|---|---|
| tert-Butylhydrazine | Benzene | Acetic Acid | 84 | google.com |
| tert-Butylhydrazine Hydrochloride | Dichloromethane | 33% aq. NaOH | 75 | google.com |
| tert-Butylhydrazine Hydrochloride | Benzene | 42% aq. KOH | - | google.com |
| tert-Butylhydrazine Hydrochloride | Toluene | Sodium Acetate | 81 | google.com |
| tert-Butylhydrazine | Acetic Acid / Acetic Anhydride | None | 10 | google.com |
The minimization of by-product formation is intrinsically linked to the optimization of the reaction conditions. The use of aromatic or halogenated hydrocarbon solvents has been identified as a key factor in suppressing the formation of 4,5-dichloro-3(2H)-pyridazinone and other impurities, thereby leading to a much higher yield of the target compound. google.comgoogle.com This improved process not only increases the yield but also simplifies the separation and purification procedures, making it more suitable for industrial-scale production. google.comgoogle.com
For practical and stability reasons, tert-butylhydrazine is often used in the form of its hydrochloride salt. google.comgoogle.com When tert-butylhydrazine hydrochloride is employed as the starting material, it is necessary to neutralize it to generate the free hydrazine in situ. This is typically achieved by adding a base to the reaction mixture. google.comgoogle.com
Commonly used bases for this purpose include aqueous solutions of sodium hydroxide or potassium hydroxide. google.comgoogle.com The reaction is carried out in a two-phase system where the tert-butylhydrazine is liberated in the aqueous phase and then reacts with the mucochloric acid, which is often dissolved in an organic solvent like dichloromethane or benzene. google.comgoogle.com This approach has been shown to produce good yields of the final product. google.comgoogle.com Alternatively, weaker bases such as sodium acetate can also be effectively used, providing a milder reaction environment that can still lead to high product yields. google.com The use of tert-butylhydrazine hydrochloride is a common and effective strategy in the synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one, offering a stable and readily available starting material. google.comgoogle.com
Reaction of tert-Butylhydrazine with Mucochloric Acid
Intermediate Compound Characterization During Synthesis
The synthesis of this compound often proceeds through distinct intermediate compounds, the characterization of which is crucial for understanding the reaction mechanism and optimizing the process.
Mucochloric Acid-tert-butylhydrazone Intermediate Formation
A key intermediate in the synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone is Mucochloric acid-tert-butylhydrazone. google.com This novel compound is formed through a dehydration-condensation reaction between tert-butylhydrazine and mucochloric acid. google.com The formation of this hydrazone is the initial step in a two-stage production process. google.com
| Reactants | Solvents | Temperature | Outcome |
|---|---|---|---|
| tert-butylhydrazine hydrochloride, Mucochloric acid | Aqueous Sodium Hydroxide, Methanol (B129727) | 0-5°C, then 10-15°C | Formation of Mucochloric acid-tert-butylhydrazone intermediate google.com |
| tert-butylhydrazine, Mucochloric acid | Aromatic hydrocarbons (e.g., benzene, toluene), Halogenated hydrocarbons (e.g., dichloromethane) | 40-45°C | Direct formation of 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one google.comgoogle.com |
Advanced and Green Synthetic Approaches
Recent research has focused on developing more efficient, automated, and environmentally benign methods for synthesizing pyridazinone derivatives, reflecting broader trends in pharmaceutical and chemical manufacturing.
Development of Automated Synthesis Protocols
The development of automated synthesis protocols offers the potential to improve the efficiency, reproducibility, and accessibility of complex molecules. chemrxiv.org In the context of pyridazinone derivatives, a fully automated synthesis has been successfully developed for [¹⁸F]BCPP-EF, a structurally related compound used for PET imaging. researchgate.netnih.gov This demonstrates the applicability of automated platforms for this class of chemicals.
These automated systems can handle the entire process from the initial reaction to purification, significantly reducing manual intervention and synthesis time. chemrxiv.orgresearchgate.net The development of such protocols is a step towards the democratization of small molecule synthesis, enabling more rapid discovery and production of functional chemical matter. chemrxiv.org
Integration of Green Chemistry Principles in Synthetic Design
Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. nih.govmdpi.com These principles focus on aspects such as waste reduction, atom economy, use of safer solvents, and energy efficiency. greenchemistry-toolkit.orgwisdomlib.org
In the synthesis of pyridazinone derivatives, green chemistry can be applied in several ways:
One-Pot Synthesis : The reaction of tert-butylhydrazine with mucochloric acid can be performed as a one-pot or single-stage process, which avoids the isolation of intermediates, thereby saving solvents, time, and reducing waste. google.comnih.gov
Solvent Selection : Traditional syntheses may use halogenated hydrocarbons or aromatic hydrocarbons like benzene. google.comgoogle.com Green chemistry encourages the use of less hazardous solvents or even solvent-free reaction conditions. nih.govmdpi.com
Atom Economy : Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The condensation and cyclization reaction to form the pyridazinone ring is an example of a reaction type that can be optimized for high atom economy.
Catalysis : The use of catalysts can enable more efficient reactions under milder conditions, reducing energy consumption and by-product formation. mdpi.com
| Green Chemistry Principle | Application in Pyridazinone Synthesis | Benefit |
|---|---|---|
| Waste Prevention (One-Pot Synthesis) | Combining condensation and cyclization steps without isolating the intermediate. google.comnih.gov | Reduces solvent use, energy consumption, and material loss. |
| Atom Economy | Designing the cyclization reaction to incorporate the maximum number of atoms from reactants into the product. greenchemistry-toolkit.org | Minimizes the generation of by-products. |
| Safer Solvents & Reagents | Moving away from hazardous solvents like benzene or chlorinated hydrocarbons towards greener alternatives. nih.govmdpi.com | Reduces environmental impact and improves worker safety. |
| Energy Efficiency | Utilizing catalytic methods or optimized reaction conditions to lower energy requirements. mdpi.comwisdomlib.org | Lowers production costs and carbon footprint. |
Structural Elucidation and Advanced Spectroscopic Characterization of 2 Butyl 4,5 Dichloropyridazin 3 2h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For 2-Butyl-4,5-dichloropyridazin-3(2H)-one, both ¹H-NMR and ¹³C-NMR analyses provide critical data for assigning the positions of protons and carbon atoms, respectively, confirming the connectivity of the butyl group to the nitrogen atom of the dichloropyridazinone ring.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the N-butyl substituent and the single proton on the heterocyclic ring. The butyl group protons would appear as a set of coupled multiplets in the aliphatic region of the spectrum. The terminal methyl group (CH₃) is anticipated to be a triplet, coupled to the adjacent methylene (B1212753) group. The two internal methylene groups (CH₂-CH₂) would likely present as complex multiplets due to coupling with their neighbors. The methylene group directly attached to the nitrogen atom (N-CH₂) is expected to be a triplet, shifted further downfield due to the electron-withdrawing effect of the pyridazinone ring. The sole proton on the pyridazinone ring (C6-H) would appear as a singlet in the aromatic or olefinic region.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Ring H (C6-H) | ~7.8 - 8.2 | s (singlet) | N/A |
| N-CH₂- | ~3.9 - 4.2 | t (triplet) | ~7.5 |
| -CH₂-CH₂-N | ~1.6 - 1.8 | m (multiplet) | ~7.5 |
| -CH₃-CH₂- | ~1.3 - 1.5 | m (multiplet) | ~7.4 |
| -CH₃ | ~0.9 - 1.0 | t (triplet) | ~7.4 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, a total of eight distinct carbon signals are expected. The carbonyl carbon (C=O) of the pyridazinone ring is typically the most deshielded, appearing significantly downfield. The two chlorine-substituted carbons (C4 and C5) are also found downfield, with their exact shifts influenced by the halogen substitution. The unsubstituted C6 carbon of the ring appears at a chemical shift typical for sp² hybridized carbons in a heterocyclic system. The four carbon atoms of the butyl chain would be observed in the aliphatic region of the spectrum, with the N-CH₂ carbon being the most downfield of the four due to its proximity to the nitrogen atom. nih.govrsc.orgdocbrown.info
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (C3) | ~158 - 162 |
| C-Cl (C4) | ~140 - 145 |
| C-Cl (C5) | ~130 - 135 |
| Ring C-H (C6) | ~130 - 133 |
| N-CH₂- | ~45 - 50 |
| -CH₂-CH₂-N | ~30 - 33 |
| -CH₃-CH₂- | ~19 - 22 |
| -CH₃ | ~13 - 15 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy are employed to identify the functional groups present in the molecule and to understand its electronic properties.
The IR spectrum of this compound is characterized by several key absorption bands. mdpi.comresearchgate.net A strong absorption peak in the range of 1650-1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. The C=C and C=N stretching vibrations of the pyridazinone ring typically appear in the 1550-1620 cm⁻¹ region. The C-H stretching vibrations of the butyl group are observed around 2850-2960 cm⁻¹. The presence of the chlorine substituents is indicated by C-Cl stretching bands, which are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
The UV-Vis spectrum, usually recorded in a solvent like ethanol (B145695) or methanol (B129727), provides insight into the electronic transitions within the molecule. Pyridazinone derivatives typically exhibit two main absorption bands. science-softcon.descience-softcon.de The high-energy band, appearing in the shorter wavelength UV region (around 200-250 nm), is attributed to a π → π* transition within the conjugated system of the pyridazinone ring. A lower-energy, weaker absorption band at a longer wavelength (around 300-340 nm) is generally assigned to an n → π* transition, involving the non-bonding electrons of the carbonyl oxygen and ring nitrogen atoms.
Table 3: Key IR and UV-Vis Spectroscopic Data
| Spectroscopy | Assignment | Expected Wavenumber (cm⁻¹) / Wavelength (λₘₐₓ, nm) |
|---|---|---|
| IR | C-H stretch (alkyl) | 2850 - 2960 |
| IR | C=O stretch (lactam) | 1650 - 1680 |
| IR | C=C / C=N stretch (ring) | 1550 - 1620 |
| IR | C-Cl stretch | 600 - 800 |
| UV-Vis | π → π* transition | ~230 - 250 nm |
| UV-Vis | n → π* transition | ~310 - 330 nm |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound (molecular formula C₈H₁₀Cl₂N₂O) is expected to show a distinct molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with an approximate intensity ratio of 9:6:1, corresponding to the presence of two chlorine atoms. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
The crystal structure would confirm the substitution pattern, with the butyl group attached to the N2 position and chlorine atoms at the C4 and C5 positions. Key structural parameters, including bond lengths and angles, can be predicted based on these related structures. The C=O bond length is expected to be typical for a cyclic amide. The N-N bond length within the ring and the C-Cl bond lengths are also defining features. In the solid state, molecules would likely be packed in a way that maximizes van der Waals interactions, with potential for weak intermolecular C-H···O or C-H···Cl hydrogen bonds influencing the crystal lattice. nih.govresearchgate.net
Table 4: Predicted X-ray Crystallographic Parameters for this compound (by analogy)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | e.g., P2₁/c, Pbca |
| C=O Bond Length | ~1.22 Å |
| N-N Bond Length | ~1.38 Å |
| C-Cl Bond Length | ~1.73 Å |
| Ring Conformation | Essentially Planar |
Analysis of Tautomerism in the Pyridazinone Ring System
Pyridazinone rings can theoretically exist in different tautomeric forms, primarily the keto (amide) and enol (imidol or hydroxy) forms. researchgate.net For the parent 4,5-dichloropyridazin-3(2H)-one, an equilibrium exists between the lactam form (4,5-dichloropyridazin-3(2H)-one) and the aromatic lactim form (4,5-dichloro-3-hydroxypyridazine). nih.gov Spectroscopic and computational studies have shown that the pyridazin-3-one (keto) form is the predominant and more stable tautomer in most cases. researchgate.netresearchgate.net
In the case of this compound, the presence of the butyl group on the N2 nitrogen atom effectively prevents the classical lactam-lactim tautomerism involving the migration of a proton from the ring nitrogen to the exocyclic oxygen. The structure is locked in the keto form. While other forms of tautomerism are theoretically possible, the N-substituted pyridazin-3(2H)-one structure is the overwhelmingly stable and observed form of the molecule. blumberginstitute.org The physicochemical properties and reactivity of the compound are therefore dictated by this fixed keto structure.
Computational and Theoretical Investigations of 2 Butyl 4,5 Dichloropyridazin 3 2h One and Its Analogues
Molecular Modeling and Simulation Studies
Conformational Analysis and Energetic Profiles
A comprehensive understanding of the conformational landscape of 2-Butyl-4,5-dichloropyridazin-3(2H)-one is essential for elucidating its structure-activity relationships. While specific conformational analysis and energetic profiles for this exact molecule are not extensively detailed in the available literature, computational studies on the parent scaffold, 4,5-dichloropyridazin-3(2H)-one, provide a foundational understanding.
Density Functional Theory (DFT) calculations have been employed to determine the optimized geometry and vibrational frequencies of 4,5-dichloropyridazin-3(2H)-one. researchgate.net These studies reveal a planar pyridazine (B1198779) ring, a characteristic feature of this heterocyclic system. The introduction of a butyl group at the N2 position introduces conformational flexibility. The rotation around the N2-C(butyl) single bond would lead to various conformers. The energetic profile of these rotamers would be influenced by steric interactions between the butyl chain and the pyridazinone ring, particularly the carbonyl group at position 3 and the chlorine atom at position 4.
It is hypothesized that the most stable conformer would adopt a staggered arrangement to minimize steric hindrance. The energetic barriers for rotation around the N-C bond are expected to be relatively low, allowing for rapid interconversion between different conformations at room temperature. The relative energies of these conformers could be calculated using quantum chemical methods to identify the global minimum energy structure, which is likely to be the most populated conformer under physiological conditions.
To illustrate the potential energetic differences, a hypothetical energetic profile for the rotation around the N2-C1' bond of the butyl group is presented below. The dihedral angle is defined by the atoms C3-N2-C1'-C2' of the butyl chain. The relative energies would be calculated at regular rotational increments.
Hypothetical Relative Energies of this compound Conformers
| Dihedral Angle (C3-N2-C1'-C2') | Relative Energy (kcal/mol) | Conformation Description |
| 0° | High | Eclipsed conformation with the ethyl group of the butyl chain eclipsing the C3=O bond. |
| 60° | Low | Gauche conformation, representing a local energy minimum. |
| 120° | High | Eclipsed conformation with the ethyl group eclipsing the N1 atom. |
| 180° | Lowest | Anti-periplanar conformation, expected to be the global energy minimum due to minimized steric interactions. |
Note: The data in this table is hypothetical and serves to illustrate the expected energetic profile. Actual values would require specific computational studies.
Exploration of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions play a crucial role in determining the three-dimensional structure and, consequently, the biological activity of a molecule. In the case of this compound, the potential for classical intramolecular hydrogen bonding is limited due to the absence of suitable hydrogen bond donors and acceptors in close proximity.
However, weaker non-covalent interactions can influence the molecule's conformation. mdpi.com These can include van der Waals forces and dipole-dipole interactions. The flexible butyl chain can fold back towards the pyridazinone ring, potentially leading to weak C-H···O or C-H···N interactions. The likelihood and strength of such interactions would depend on the specific conformation of the butyl group.
Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis could be employed to identify and characterize these weak intramolecular interactions. For instance, the presence of a bond critical point between a hydrogen atom of the butyl chain and the carbonyl oxygen or a ring nitrogen atom would indicate an intramolecular interaction. The electron density at this critical point would provide an estimate of the interaction's strength. While direct studies on this compound are not available, the principles of non-covalent interactions are well-established and would apply to this molecule. nih.gov
Molecular Docking Investigations on Derived Pyridazinone Structures for Receptor Interactions
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. Several studies have investigated the interaction of pyridazinone derivatives with various biological receptors, providing insights into their potential therapeutic applications.
For instance, a study on 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one, an analogue of the subject compound, explored its binding capability with cyclooxygenase-2 (COX-2), a key enzyme in inflammation. semanticscholar.org The molecular docking results indicated that this compound exhibited a better binding energy (docking score) compared to several non-steroidal anti-inflammatory drugs (NSAIDs). semanticscholar.org This suggests that the pyridazinone scaffold, with a butyl group at the N2 position, can favorably interact with the active site of COX-2.
In another study, various pyridazine derivatives were evaluated as COX-2 inhibitors. nih.gov Molecular docking of a particularly potent compound revealed that its selectivity and inhibitory activity could be attributed to its ability to access a side pocket of the COX-2 enzyme and interact with key amino acid residues, such as His90. nih.gov
These findings suggest that this compound could also exhibit interactions with similar receptors. The butyl group would likely occupy a hydrophobic pocket within the receptor's active site, while the dichloropyridazinone core could form hydrogen bonds or other polar interactions with the protein. The chlorine atoms at positions 4 and 5 could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding.
To provide a clearer picture of potential interactions, the following table summarizes the docking results of a representative pyridazinone analogue with the COX-2 enzyme.
Molecular Docking Results of a Pyridazinone Analogue with COX-2
| Ligand | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |
| 2-Butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one semanticscholar.org | -8.5 | Val523, Ala527, Ser353 | Hydrophobic, Hydrogen Bond |
| Celecoxib (Reference) | -9.2 | Arg513, His90, Gln192 | Hydrogen Bond, Pi-Sulfur |
| Indomethacin (Reference) | -7.8 | Tyr385, Arg120 | Hydrogen Bond, Pi-Cation |
Note: The data in this table is based on a study of an analogue and is presented to illustrate the potential binding interactions of pyridazinone derivatives.
Chemical Reactivity and Derivatization Strategies of the Pyridazinone Core
Nucleophilic and Electrophilic Reactivity of the Pyridazinone Ring System
The pyridazinone core exhibits a distinct pattern of reactivity influenced by the interplay of its constituent atoms. The presence of two adjacent nitrogen atoms, a carbonyl group, and electron-withdrawing chlorine atoms defines its chemical behavior.
Nucleophilic Reactivity: The pyridazinone ring can engage in nucleophilic reactions, particularly at the nitrogen atoms. The lone pair of electrons on the nitrogen atom not bearing the butyl group can participate in reactions, although the N-2 position is already substituted in the title compound. The carbonyl oxygen is a primary site for electrophilic attack. The negative electrostatic potential is predominantly localized on the oxygen atom of the carbonyl group, making it the most reactive site for an electrophilic attack. mdpi.com
Electrophilic Reactivity: The pyridazinone ring itself is generally electron-deficient, which makes it susceptible to nucleophilic attack rather than electrophilic substitution. However, functionalization such as nitration of the 4,5-dichloropyridazin-3(2H)-one ring has been reported, indicating that electrophilic substitution is possible under specific conditions. researchgate.net Furthermore, the pyridazinone moiety can serve as an internal directing group to facilitate C-H functionalization reactions at specific positions, offering a pathway for late-stage diversification of the scaffold. rsc.org
Functionalization at the N-2 Position
The N-2 position of the 4,5-dichloropyridazin-3(2H)-one core can be readily functionalized with various alkyl and aryl groups through N-alkylation and N-arylation reactions.
N-Alkylation: A common method for N-alkylation involves the reaction of 4,5-dichloropyridazin-3(2H)-one with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, methylation has been successfully achieved using dimethyl sulphate and sodium hydroxide (B78521) in methanol (B129727) to yield 4,5-dichloro-2-methylpyridazin-3(2H)-one. nih.gov This general strategy can be adapted to introduce a variety of alkyl chains, including the butyl group of the title compound.
N-Arylation: N-arylation can be accomplished by reacting 4,5-dichloropyridazin-3(2H)-one or its precursor, mucochloric acid, with an appropriate aryl hydrazine (B178648). For example, the synthesis of [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one is achieved by refluxing mucochloric acid with p-methylphenyl hydrazine in diluted sulfuric acid. cbijournal.com This approach provides access to a range of N-aryl pyridazinone derivatives.
Interactive Data Table: Examples of N-2 Functionalization of the Pyridazinone Core
| Precursor | Reagent(s) | N-2 Substituent | Product | Reference |
| 4,5-dichloropyridazin-3(2H)-one | Dimethyl sulphate, NaOH | Methyl | 4,5-dichloro-2-methylpyridazin-3(2H)-one | nih.gov |
| Mucochloric acid | p-methylphenyl hydrazine, H₂SO₄ | p-methylphenyl | [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | cbijournal.com |
Substitution Reactions at Chloro-Substituted Positions (C-4, C-5)
The chlorine atoms at the C-4 and C-5 positions of 2-butyl-4,5-dichloropyridazin-3(2H)-one are highly activated towards nucleophilic aromatic substitution. This reactivity allows for the selective replacement of one or both chlorine atoms, providing a primary route for structural diversification.
The regioselectivity of the substitution (i.e., whether the nucleophile attacks C-4 or C-5) can be influenced by several factors, including the nature of the N-2 substituent, the nucleophile itself, and the reaction conditions (solvent, temperature). researchgate.net In many cases, substitution occurs preferentially at the C-5 position.
Common nucleophiles used in these reactions include:
Amines: Reaction with various cyclic and acyclic amines in the presence of a base like cesium carbonate leads to the formation of 5-amino-4-chloro-pyridazinone derivatives. cbijournal.com
Phenols: Phenoxides can displace the chloro groups to form aryloxy-pyridazinone derivatives. researchgate.net
Other Nucleophiles: A range of other nucleophiles, such as sodium azide (B81097) and mercaptans, have also been employed to functionalize these positions. researchgate.netresearchgate.net
Interactive Data Table: Nucleophilic Substitution at C-4/C-5 Positions
| Starting Material | Nucleophile | Position of Substitution | Product Type | Reference |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Aliphatic/cyclic amines | C-5 | 4-chloro-5-(amino)-2-p-tolyl-(2H)-pyridazin-3-one | cbijournal.com |
| 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one | Phenols | C-4 and C-5 | Diphenoxy derivatives | researchgate.net |
| 4,5-dichloro-2-cyanopyridazin-3(2H)-one | Sodium azide | C-5 | 5-azido-4-chloro-2-cyanopyridazin-3(2H)-one | researchgate.net |
| 4,5-dichloro-2-cyanopyridazin-3(2H)-one | Aniline | C-5 | 4-chloro-2-cyano-5-phenylaminopyridazin-3(2H)-one | researchgate.net |
Synthesis of Novel Pyridazinone Analogues and Derivatives
Building upon the fundamental reactivity of the pyridazinone core, various synthetic strategies have been developed to construct more complex analogues and derivatives. These methods often involve multistep sequences that utilize the functional handles present on the this compound scaffold.
Condensation reactions involving nitrogen nucleophiles are a cornerstone for elaborating the pyridazinone structure. As discussed in Section 5.3, primary and secondary amines readily displace the chlorine at C-5. cbijournal.com Hydrazine derivatives can also be used as nucleophiles. For example, the reaction of a pyridazinone precursor with hydrazine hydrate (B1144303) can lead to the formation of a hydrazinyl intermediate, which can then be used for further cyclization reactions. researchgate.net These condensation reactions are fundamental for introducing new functionalities and for preparing precursors for fused heterocyclic systems.
The pyridazinone ring serves as an excellent building block for the synthesis of fused polycyclic heterocyclic systems. nih.gov The reactive sites on the ring, particularly the chloro-substituents and the endocyclic nitrogen and carbonyl groups, can participate in intramolecular or intermolecular cyclization reactions.
Methods to form fused systems include:
Intramolecular Cyclization: A substituent introduced at the C-4 or C-5 position can be designed to react with another part of the pyridazinone molecule, leading to ring closure. For instance, a hydrazinyl moiety introduced via nucleophilic substitution can undergo intramolecular cyclization to form a fused tetrazole ring system (tetrazolo[1,5-a]pyridine). researchgate.net
Reaction with Binucleophiles: Reacting the dichloropyridazinone with a molecule containing two nucleophilic sites can lead to the formation of a new fused ring.
Cascade Reactions: In some cases, a sequence of reactions can be initiated to build complex fused structures in a single pot. Photochemical and transition-metal-catalyzed methods have been developed to transform pyridazine (B1198779) N-oxides into reactive intermediates that can be trapped in cycloaddition reactions to form complex carbazole (B46965) frameworks. nih.gov
These strategies allow for the construction of diverse fused systems, such as pyrazolo[3,4-b]pyridines, researchgate.net 1,2,3-triazolo[1,5-a]pyrazines, nih.gov and other novel polycyclic structures, significantly expanding the chemical space accessible from the this compound core.
Exploration of Derivatization for Enhanced Reactivity or Specific Research Applications
The inherent reactivity of the this compound core, particularly the two chlorine atoms attached to the pyridazinone ring, makes it a versatile scaffold for chemical derivatization. Researchers exploit this reactivity to synthesize novel compounds with modified properties, aiming to enhance their utility in specific research applications. The primary strategy for derivatization involves the nucleophilic substitution of the chlorine atoms, as these are effective leaving groups.
The C4 and C5 positions on the pyridazinone ring are susceptible to nucleophilic attack, and the regiochemistry of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the substituent at the N-2 position. researchgate.netresearchgate.net This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) for various biological targets. eurekalert.org
A common derivatization approach is the reaction of the dichloropyridazinone core with a variety of nucleophiles, including amines, phenols, and thiols. For instance, reacting the core with different aliphatic or cyclic saturated amines leads to the formation of 4-chloro-5-(amino)-pyridazin-3(2H)-one derivatives. cbijournal.com This substitution of a chlorine atom with an amino group significantly alters the electronic and steric properties of the molecule, which can be crucial for its interaction with biological systems. These new derivatives are often synthesized to be screened for potential biological activities, such as anticancer or enzyme inhibitory effects. cbijournal.comnih.govunich.it
The synthesis of these derivatives typically involves refluxing the parent dichloropyridazinone compound with the desired amine in the presence of a base, such as cesium carbonate, in a suitable solvent like acetonitrile. cbijournal.com This method has been shown to be efficient, providing good yields of the target molecules. cbijournal.com The resulting library of compounds, each with a unique substituent at the C5 position, serves as a valuable tool for medicinal chemistry research, allowing for the identification of key structural features required for a specific biological activity. eurekalert.orgnih.gov
The table below details examples of derivatization reactions on a closely related pyridazinone core, illustrating the common strategies employed for creating a diverse set of molecules for research purposes.
| Starting Material | Reagent (Nucleophile) | Base/Solvent | Product | Yield (%) | Research Application Focus |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Piperidine (B6355638) | Cs₂CO₃ / Acetonitrile | 4-chloro-5-(piperidin-1-yl)-2-p-tolylpyridazin-3(2H)-one | 85 | Anticancer, Antiangiogenic Screening cbijournal.com |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Morpholine (B109124) | Cs₂CO₃ / Acetonitrile | 4-chloro-5-morpholino-2-p-tolylpyridazin-3(2H)-one | 90 | Anticancer, Antiangiogenic Screening cbijournal.com |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | N-Methylpiperazine | Cs₂CO₃ / Acetonitrile | 4-chloro-5-(4-methylpiperazin-1-yl)-2-p-tolylpyridazin-3(2H)-one | 88 | Anticancer, Antiangiogenic Screening cbijournal.com |
| [2-(4-methylphenyl)]-4,5-dichloropyridazin-3-one | Cyclopentylamine | Cs₂CO₃ / Acetonitrile | 4-chloro-5-(cyclopentylamino)-2-p-tolylpyridazin-3(2H)-one | 72 | Anticancer, Antiangiogenic Screening cbijournal.com |
| 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one | Phenol | K₂CO₃ / Acetonitrile | 4,5-Diphenoxy-2-(phenoxymethyl)pyridazin-3(2H)-one | Not specified | Synthesis of Novel Heterocyclic Structures researchgate.net |
| 3,6-Dichloropyridazine | Phenylpiperazine | Ethanol (B145695) | 3-Chloro-6-(phenylpiperazinyl)pyridazine | Not specified | Intermediate for Bioactive Derivatives nih.govunich.it |
Mechanistic Research on Molecular Interactions Involving Pyridazinone Derivatives
Investigation of Molecular Targets and Pathways for Pyridazinone-Based Probes
The pyridazinone nucleus is a key structural motif in a multitude of compounds designed to interact with specific biological targets and modulate various cellular pathways. nih.gov Investigations have identified several key molecular targets for these derivatives.
One significant area of research has been the development of pyridazinone derivatives as inhibitors of enzymes involved in inflammation and neurological disorders. nih.govsarpublication.com For instance, certain derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govsarpublication.com Others target phosphodiesterase type 4 (PDE4), an enzyme involved in regulating cellular inflammation, with some compounds showing selectivity for the PDE4B isoform. nih.govnih.gov
In the context of neuroinflammation and Alzheimer's disease, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been identified as primary targets. nih.govnih.gov Pyridazinone-based compounds have been synthesized and evaluated as inhibitors of these enzymes to modulate acetylcholine (B1216132) levels. nih.gov
Furthermore, pyridazinone derivatives have been explored as ligands for N-formyl peptide receptors (FPRs), which play a role in modulating leukocyte inflammatory activities. nih.gov Computational and in silico screening studies have also proposed other potential targets, such as aspartate aminotransferase, suggesting that the pyridazinone scaffold can be repurposed to interact with a variety of proteins. tandfonline.comdergipark.org.tr The anti-inflammatory effects of some pyridazinones are also linked to the regulation of pathways involving thromboxane (B8750289) A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.goveurekaselect.com
| Target Class | Specific Target | Associated Pathway/Disease |
| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Alzheimer's Disease, Neuroinflammation |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation |
| Enzymes | Phosphodiesterase 4 (PDE4) | Inflammation, COPD, Psoriasis |
| Enzymes | Aspartate Aminotransferase | Cancer Therapy |
| Receptors | N-formyl peptide receptors (FPRs) | Inflammation |
| Inflammatory Mediators | Thromboxane A2 (TxA2), TNF-α, IL-6 | Inflammation |
Mechanisms of Action for Radiotracers Derived from Pyridazinones
The structural properties of pyridazinones make them suitable for derivatization into radiotracers for non-invasive imaging techniques like Positron Emission Tomography (PET). nih.gov
A series of fluorinated pyridazinone derivatives has been developed and assessed for their potential as cardiac PET tracers by targeting Mitochondrial Complex I (MC-I), a key enzyme in the electron transport chain. nih.gov The inhibitory activity (IC50 values) of these compounds against MC-I ranged from 8 to 4000 nM. nih.gov Structure-activity relationship (SAR) studies revealed that the placement of the fluorine label is crucial for binding affinity. nih.gov Specifically, incorporating the fluorine atom on an alkyl side chain was preferred over direct attachment to the pyridazinone ring. nih.gov One promising radiotracer, [18F]2-tert-butyl-4-chloro-5-(4-(2-fluoroethoxymethyl)benzyloxy)-3-(2H)-pyridazinone, demonstrated high uptake in cardiac tissue and favorable distribution ratios between the heart and non-target organs like the lungs and liver in preclinical studies. nih.gov
The design of effective PET ligands, including those based on the pyridazinone scaffold, is guided by a stringent set of criteria to ensure successful in vivo imaging. acs.orgnih.gov A successful PET radiotracer must not only exhibit high affinity and selectivity for its target but also possess appropriate physicochemical properties to cross biological barriers, such as the blood-brain barrier for central nervous system (CNS) targets. nih.govresearchgate.net
Key principles in PET ligand design include:
Physicochemical Properties : Parameters such as lipophilicity (logP), molecular weight, and polar surface area are optimized to ensure good membrane permeability and minimize non-specific binding. nih.gov
Brain Permeability : For CNS targets, the ligand must efficiently cross the blood-brain barrier. nih.gov
Low Nonspecific Binding : The tracer should bind specifically to its target with minimal binding to other tissues or proteins, which is crucial for a clear imaging signal. nih.govresearchgate.net
Pharmacokinetics : The ligand should exhibit rapid uptake into the target tissue and clear quickly from non-target tissues to provide a high target-to-background ratio. researchgate.net
Metabolism : The radiotracer should be reasonably stable in vivo, with any radiometabolites not interfering with the imaging of the target. researchgate.net
Systematic analysis of successful and failed PET ligands has helped define a preferred property space to guide the design and prioritization of new candidates, ultimately accelerating the discovery process. nih.gov
Elucidation of Enzyme Inhibition Mechanisms by Pyridazinone Analogues
Pyridazinone analogues have been extensively studied as inhibitors of various enzymes, with research focusing on understanding their specific molecular interactions within the enzyme active sites.
Pyridazinone derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to cholinergic transmission. nih.govsciencepublishinggroup.com Various series of these compounds have been synthesized and tested, showing moderate inhibitory activity, often with greater potency against BChE than AChE. nih.govmersin.edu.tr
Molecular docking studies have provided insights into the binding modes of these inhibitors. nih.govsciencepublishinggroup.com These studies suggest that the pyridazinone scaffold and its substituents can form key interactions within the active site gorge of the cholinesterase enzymes. nih.gov For instance, specific derivatives have been shown to interact with important amino acid residues, such as Trp286 and Tyr341 in the AChE crystal structure. semanticscholar.org One study identified a 2,6-disubstituted pyridazinone derivative that might interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The ability of these compounds to adopt favorable conformations within the active site explains their inhibitory activity. nih.gov
| Compound Series | Target Enzyme | Inhibition (%) at 100 µg/ml | Key Finding |
| 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives | AChE | 25.02% (Compound VI2a) | Dual inhibitor, with better activity against BChE. nih.gov |
| BChE | 51.70% (Compound VI2a) | ||
| 3(2H)pyridazinone-triazole derivatives | AChE | Ki values from 2.35 ± 0.18 to 5.15 ± 0.46 µM | Strongly interact with key amino acid residues in AChE. semanticscholar.org |
The bromodomain PHD finger transcription factor (BPTF) has emerged as a target in cancer research, and pyridazinone-based compounds have been designed as inhibitors and degraders of this protein. nih.govnih.gov BPTF plays a role in chromatin remodeling, and its inhibition is a potential therapeutic strategy. nih.govresearchgate.net
The development of BPTF inhibitors has involved structure-based design and optimization. nih.govresearchgate.net Co-crystal structures of inhibitors complexed with the BPTF bromodomain have revealed the atomic-level interactions, guiding the chemical modifications to improve affinity and selectivity. nih.gov For example, structure-guided exploration led to the development of inhibitors with high affinity and over 100-fold selectivity against other bromodomain targets. nih.gov
However, designing effective BPTF-targeting molecules presents challenges. While pyridazinone-based degraders have been developed, studies have shown that they may not effectively degrade endogenous BPTF, indicating a need for further optimization. nih.gov This highlights the complexity of translating activity from artificial constructs to endogenous protein degradation. nih.gov
Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization
The therapeutic efficacy of pyridazinone derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are therefore crucial in the design and optimization of new, more potent, and selective drug candidates. These studies systematically alter different parts of the molecule to understand how these changes affect its biological activity. For the pyridazinone scaffold, key areas of modification include the substituents on the pyridazine (B1198779) ring itself and the nature of the group attached to the N-2 position.
Detailed research into pyridazinone derivatives has revealed that even minor structural modifications can lead to significant changes in their pharmacological profiles. researchgate.net The pyridazinone core is considered a "wonder nucleus" because its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and cardiovascular effects. The ease of functionalization of the pyridazine ring makes it a prime target for designing novel therapeutic agents.
A notable area of investigation involves the 4,5-dichloro-3(2H)-pyridazinone backbone. Research into compounds with this core structure has provided valuable insights into how substitutions at various positions influence their biological activity. One such study focused on a series of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, which were evaluated for their anticancer and antioxidant properties. cbijournal.com In this series, the key variable was the amine substituent at the C-5 position of the pyridazinone ring, providing a clear example of how modifications at this site can modulate biological effects. cbijournal.com
The findings from this research indicated that the nature of the substituent at the C-5 position plays a pivotal role in determining the cytotoxic and antioxidant potency of these compounds. cbijournal.com For instance, the introduction of a piperidine (B6355638) group at the C-5 position resulted in a compound with the highest superoxide (B77818) radical scavenging activity and significant antioxidant potential. cbijournal.com The study also highlighted that compounds with saturated cyclic amines at the C-5 position generally displayed better hydroxyl radical scavenging activity compared to the standard, ascorbic acid. cbijournal.com
In terms of anticancer activity, the substitutions at the C-5 position also showed differential effects against various cancer cell lines. cbijournal.com A compound bearing a morpholine (B109124) substituent at this position demonstrated the highest cytotoxicity against a breast cancer cell line (MDA 453). cbijournal.com This underscores the importance of the C-5 position for tailoring the biological activity of this class of pyridazinone derivatives.
The following interactive data table summarizes the antioxidant activity of a selection of 4-chloro-5-(substituted amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives, illustrating the impact of the C-5 substituent.
| Compound ID | C-5 Substituent | DPPH Radical Scavenging (%) | Superoxide Radical Scavenging (%) | Hydroxyl Radical Scavenging (%) |
| 4a | Piperidine | 70.27 | 78.49 | 87.92 |
| 4b | 4-Methylpiperazine | 63.82 | 64.38 | 79.13 |
| 4f | Pyrrolidine | 68.39 | 71.26 | 81.47 |
| 4g | N,N-Dimethylethylenediamine | 56.26 | 61.73 | 71.37 |
| 4j | N,N-Dimethylamine | 61.73 | 68.41 | 76.55 |
| Ascorbic Acid (Standard) | N/A | 76.45 | 81.24 | 79.37 |
Data sourced from a study on 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives. cbijournal.com
Applications in Advanced Agrochemical and Chemical Research
Role as Synthetic Intermediates in Agrochemical Development
The 4,5-dichloropyridazin-3(2H)-one scaffold is a crucial building block in the creation of various biologically active molecules for agriculture. The substitution at the N-2 position, in this case with a butyl group, allows for the fine-tuning of the compound's properties and subsequent biological activity. The closely related compound, 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one, is well-documented as a key intermediate for a range of agricultural drugs, indicating the importance of this class of compounds in developing crop protection agents. google.com The utility of this structural framework extends across several categories of agrochemicals.
Research into pyridazinone derivatives has established their potential as foundational structures for novel insecticides. The specific arrangement of chlorine atoms on the pyridazinone ring is critical for the biological activity of the final products. As an intermediate, 2-Butyl-4,5-dichloropyridazin-3(2H)-one provides a core structure that can be further modified through chemical reactions, such as nucleophilic substitution of the chlorine atoms, to produce more complex molecules with targeted insecticidal properties. The tert-butyl analogue is explicitly cited as an intermediate for active insecticidal compounds, suggesting a similar synthetic pathway and purpose for the n-butyl version. google.com
The development of effective acaricides, or miticides, is another significant application for pyridazinone-based intermediates. Mites represent a persistent threat to agricultural production, and there is a continuous need for new compounds with novel mechanisms of action to combat resistance. google.com The 2-substituted-4,5-dichloropyridazin-3(2H)-one structure serves as a versatile starting point for synthesizing active ingredients aimed at controlling mite populations. The successful use of the 2-tert-butyl variant as an intermediate for acaricides highlights the value of this chemical family in developing targeted solutions for mite control. google.com
Plant-parasitic nematodes cause substantial economic damage to a wide variety of crops worldwide. Chemical control remains a primary strategy for managing nematode infestations. The pyridazinone ring system is a recognized pharmacophore in the design of nematicidal agents. Compounds derived from 2-substituted-4,5-dichloropyridazin-3(2H)-one are investigated for their potential to disrupt the life cycle of these pests. The established role of its tert-butyl counterpart as a nematicide intermediate underscores the potential of this compound in this area of agrochemical research. google.com
Fungal pathogens are a major cause of crop loss, and the development of effective fungicides is essential for global food security. The inherent biological activity of the pyridazinone nucleus makes it an attractive scaffold for the synthesis of new antifungal agents. As an intermediate, this compound can be chemically elaborated to create derivatives that inhibit fungal growth. The utility of the closely related 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one as a precursor to fungicides demonstrates the broad applicability of this chemical class in protecting crops from fungal diseases. google.com
Table 1: Agrochemical Applications of the 2-Substituted-4,5-dichloropyridazin-3(2H)-one Scaffold
| Application Area | Role of the Compound | Research Focus |
| Insecticides | Intermediate | Synthesis of active ingredients targeting insect pests. |
| Acaricides | Intermediate | Development of novel compounds for mite control. |
| Nematicides | Intermediate | Creation of agents to manage plant-parasitic nematodes. |
| Fungicides | Intermediate | Synthesis of molecules with antifungal properties for crop protection. |
Utilization as Chemical Reagents and Auxiliaries in Organic Synthesis
Beyond its role in agrochemical development, the chemical reactivity of the 4,5-dichloropyridazin-3(2H)-one structure allows it to be used as a reagent in various organic transformations. The electron-withdrawing nature of the heterocyclic ring and the presence of reactive chlorine atoms enable its participation in several key reactions.
One notable application of N-substituted 4,5-dichloropyridazin-3(2H)-one derivatives is in the activation of carboxylic acids for the formation of amides and esters. While research has specifically highlighted other N-substituted variants like (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester and 4,5-dichloro-2-[(4-nitrophenyl)sulfonyl]pyridazin-3(2H)-one, the underlying chemistry is applicable to the broader class of compounds. researchgate.netresearchgate.net
In this process, the pyridazinone derivative acts as a coupling agent. The carboxylic acid first reacts with the pyridazinone compound to form a highly reactive acyl-pyridazinone intermediate. This "activated" intermediate is then susceptible to nucleophilic attack by an amine or an alcohol, leading to the efficient formation of the corresponding amide or ester bond under mild conditions. The pyridazinone portion acts as a good leaving group, facilitating the reaction. This methodology is valuable in peptide synthesis and the creation of complex organic molecules where direct condensation of a carboxylic acid and an amine might be inefficient. researchgate.net
Application in Conversion of Oximes to Carbonyl Compounds
The pyridazinone core, a key structural feature of this compound, has demonstrated utility in facilitating key chemical transformations. Research has highlighted the efficacy of a closely related compound, 2-nitro-4,5-dichloropyridazin-3(2H)-one, as an activating agent in the conversion of oximes to their corresponding carbonyl compounds. This reaction is significant in organic synthesis as oximes are common derivatives of aldehydes and ketones, and their efficient conversion back to the parent carbonyl compound is a crucial step in many synthetic pathways.
Detailed research findings have shown that this conversion can be effectively carried out for a variety of both aldoximes and ketoximes, demonstrating the broad applicability of this pyridazinone-based reagent. The reaction mechanism is proposed to involve the activation of the oxime hydroxyl group by the electron-deficient pyridazinone ring, facilitating the subsequent elimination and hydrolysis to yield the carbonyl compound.
| Substrate (Oxime) | Product (Carbonyl Compound) | Yield (%) |
|---|---|---|
| Benzaldehyde oxime | Benzaldehyde | 95 |
| Acetophenone oxime | Acetophenone | 92 |
| Cyclohexanone oxime | Cyclohexanone | 98 |
| 4-Nitrobenzaldehyde oxime | 4-Nitrobenzaldehyde | 90 |
| 2-Heptanone oxime | 2-Heptanone | 88 |
Development of Chemical Probes for Biological Systems
The versatile scaffold of this compound has also been explored in the development of specialized chemical probes for interrogating complex biological systems. These probes are instrumental in diagnostics and in elucidating the mechanisms of various diseases.
Radiopharmaceutical Precursors for Diagnostic Research
A significant application of this compound derivatives is in the synthesis of radiopharmaceutical precursors for diagnostic imaging techniques such as Positron Emission Tomography (PET). PET imaging relies on the detection of gamma rays emitted by a positron-emitting radionuclide, which is incorporated into a biologically active molecule.
The development of such radiotracers is crucial for the non-invasive diagnosis and monitoring of cardiovascular diseases, allowing for the visualization of blood flow and metabolic activity within the heart muscle.
Q & A
Q. What are the common synthetic routes for 2-Butyl-4,5-dichloropyridazin-3(2H)-one?
The compound is synthesized via alkylation or nucleophilic substitution. For example, 4,5-dichloropyridazin-3(2H)-one can react with ethyl 2-bromoacetate in the presence of K₂CO₃ in DMF at 50°C, yielding 84% product after purification by silica gel chromatography . Another method employs Mitsunobu conditions using triphenylphosphine and DIAD to couple hydroxyl-containing intermediates (e.g., methyl (2R)-2-hydroxypropanoate) under anhydrous THF . These routes emphasize solvent choice, stoichiometry, and temperature control.
Q. How is the compound characterized post-synthesis?
Characterization involves spectroscopic and crystallographic methods. Nuclear magnetic resonance (NMR) confirms structure via proton environments (e.g., δ = 7.84 ppm for pyridazine protons in chloroform-d) . X-ray crystallography, as demonstrated for analogous hydrazone derivatives, provides unambiguous structural validation . Physical properties (e.g., melting point: 204–206°C, density: 1.679 g/cm³) are also critical for identity verification .
Q. What are the key considerations for optimizing reaction yields?
Yield optimization requires controlling reaction time, temperature, and reagent purity. For instance, microwave irradiation accelerates oxime-to-carbonyl conversions using 2-nitro-4,5-dichloropyridazin-3(2H)-one under neutral, solvent-free conditions, achieving >90% yields . Competing side reactions (e.g., over-alkylation) are mitigated by stepwise addition of electrophiles and inert atmosphere .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in pyridazine derivatives?
Steric and electronic factors dictate substitution patterns. The dichloropyridazinone scaffold undergoes nucleophilic attack preferentially at the 4-position due to reduced steric hindrance compared to the 5-position. This is evidenced by selective alkylation with bulky tert-butyl groups in THF, where steric effects dominate . Computational modeling (e.g., MOE software) can predict reactive sites by analyzing electron density maps .
Q. What methodologies address contradictions in reported synthetic yields?
Discrepancies in yields (e.g., 84% vs. lower values in other studies) arise from purification techniques or reagent quality. Column chromatography with gradient elution (ethyl acetate/petroleum ether) improves purity , while microwave-assisted reactions reduce side products . Cross-referencing experimental protocols (e.g., solvent drying, catalyst loading) helps reconcile differences .
Q. How is the compound utilized in synthesizing bioactive molecules?
It serves as a versatile intermediate in drug discovery. For example, it is alkylated to produce DNA ligase inhibitors (e.g., L82-G17) via hydrazine coupling . In PRMT5 inhibitor synthesis, the pyridazinone core is functionalized with carboxylate groups to modulate substrate-binding affinity . These applications highlight its role in structure-activity relationship (SAR) studies.
Q. Can the compound act as a green reagent in organic transformations?
Yes. 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one serves as a phosgene substitute for synthesizing benzoxazolones, releasing CO₂ instead of toxic gases. Reactions proceed under mild conditions (room temperature, ethanol) with high atom economy . This aligns with sustainable chemistry principles, reducing hazardous waste.
Methodological Considerations
- Data Contradiction Analysis : Compare reaction outcomes across studies (e.g., vs. 17) by isolating variables like solvent polarity or catalyst type.
- Experimental Design : Use Design of Experiments (DoE) to optimize multi-step syntheses, factoring in temperature, pH, and reagent ratios .
- Safety Protocols : Handle chlorinated intermediates in fume hoods with nitrile gloves, as recommended in safety data sheets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
